Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide
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Overview
Description
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide: is a chemical compound with the molecular formula C8H11BrN2O3S It is known for its unique structure, which includes a furan ring, a carbamimidoylsulfanyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide typically involves the reaction of furan-2-carboxylic acid with methyl chloroformate to form methyl furan-2-carboxylate. This intermediate is then reacted with a thiourea derivative to introduce the carbamimidoylsulfanyl group. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoylsulfanyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the carbamimidoylsulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate
- Ethyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate
- Methyl 3-[(carbamimidoylsulfanyl)methyl]thiophene-2-carboxylate
Uniqueness: Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide is unique due to the presence of the hydrobromide salt, which can enhance its solubility and stability. Additionally, the furan ring provides distinct electronic properties compared to similar compounds with different heterocyclic rings .
Biological Activity
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H11BrN2O3S
- Molecular Weight : 295.15 g/mol
- CAS Number : 143824-50-4
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its antibacterial and anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with furan moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of furan-based compounds have shown promising results in inhibiting the growth of HeLa (cervical cancer) and HepG2 (liver cancer) cells.
Case Study Findings :
- A related compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, demonstrated an IC50 value of 62.37 µg/mL against HeLa cells, indicating potent anticancer activity .
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, although specific pathways for this compound remain to be fully elucidated.
Antibacterial Activity
This compound has also been tested for its antibacterial properties against several bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.00 µg/mL |
Escherichia coli | 250 µg/mL |
Bacillus subtilis | Not specified |
Bacillus cereus | Not specified |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
The proposed mechanisms for the biological activities of this compound include:
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis or function.
Properties
IUPAC Name |
methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.BrH/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOISQMJMGAZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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